molecular formula C19H18N4O3S B2428679 Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate CAS No. 2034538-49-1

Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate

Cat. No.: B2428679
CAS No.: 2034538-49-1
M. Wt: 382.44
InChI Key: KBEQHXZATCZJEH-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents and Cancer Research

Research has shown that derivatives of pyrazinyl carbamates, including those with structural similarities to Benzyl (2-oxo-2-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)amino)ethyl)carbamate, exhibit potent antimitotic activity. These compounds bind to cellular tubulin, leading to cell cycle arrest at mitosis and showing cytotoxic activity against experimental neoplasms in mice. Such studies indicate the potential use of these compounds as anticancer agents, highlighting their significance in the development of new therapeutic strategies for cancer treatment (Temple et al., 1989).

Heterocyclic Synthesis

Compounds structurally related to this compound are used in heterocyclic synthesis, demonstrating the utility in creating novel heterocyclic compounds. For example, gas-phase pyrolysis of certain carbamates leads to the formation of substituted aminoazoles, showcasing the versatility of these compounds in synthesizing a wide range of heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Al-Awadi & Elnagdi, 1997).

Antimicrobial and Antitumor Activities

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies have shown promising results, indicating the potential of these compounds in treating various infections and cancers. The ability of these compounds to inhibit the growth of bacteria and tumor cells suggests their importance in medicinal chemistry and drug development (Elewa et al., 2021).

Chemical Synthesis and Characterization

The synthesis and characterization of this compound derivatives have also been extensively studied. These studies not only provide insights into the chemical properties of these compounds but also open up possibilities for their application in various fields, including organic synthesis, material science, and pharmaceuticals. The detailed characterization of these compounds aids in understanding their potential uses and in the development of new compounds with improved properties (Sarvaiya et al., 2019).

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(3-thiophen-3-ylpyrazin-2-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-17(11-23-19(25)26-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-27-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEQHXZATCZJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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